![molecular formula C15H17NO2 B2738890 N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide CAS No. 2411315-15-4](/img/structure/B2738890.png)
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide, also known as DBY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBY is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects in laboratory experiments. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide in laboratory experiments is its synthetic nature, which allows for precise control over the compound's properties. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is relatively stable and easy to handle compared to other compounds used in scientific research. However, one limitation of using N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide. One area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide could be further studied for its antimicrobial properties and potential use as a new antibiotic. Finally, the mechanism of action of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide could be further investigated to better understand how it works and potentially identify new targets for drug development.
Métodos De Síntesis
The synthesis of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide involves the reaction of 3,4-dihydro-1H-isochromen-1-amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with but-2-ynoic acid to form N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide.
Aplicaciones Científicas De Investigación
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-15(17)16-10-8-14-13-7-4-3-6-12(13)9-11-18-14/h3-4,6-7,14H,8-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVAALGRRCTECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)
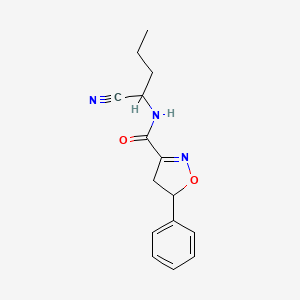
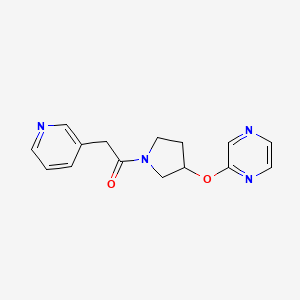
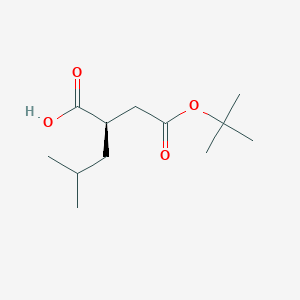
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2738818.png)
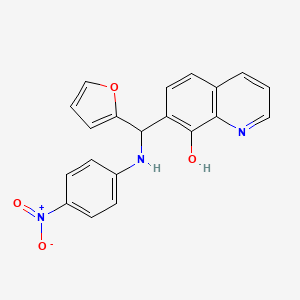
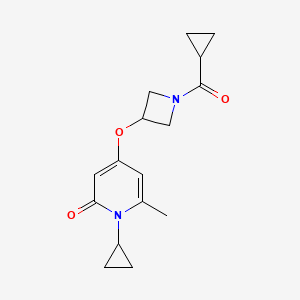
![1-[3-(3-Methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2738823.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738825.png)


